molecular formula C13H9NOS B6367396 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% CAS No. 1111103-02-6

5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%

Cat. No. B6367396
CAS RN: 1111103-02-6
M. Wt: 227.28 g/mol
InChI Key: BJRYMKJFWXPWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% (5-BTP-2-HP) is a chemical compound that has recently been studied for its potential applications in scientific research. It is a white crystalline solid that is characterized by its high purity and stability. It has a molecular weight of 216.30 g/mol and a melting point of 109-111 °C. 5-BTP-2-HP is a derivative of the benzo(b)thiophene family and it is used in a variety of applications such as organic synthesis and drug discovery. In

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% is not fully understood, but it is believed to be related to its ability to interact with the active sites of enzymes. It is believed that 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% binds to the active sites of enzymes and alters their function, leading to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of certain enzymes, such as tyrosine hydroxylase and phenylalanine hydroxylase, which are involved in the metabolism of amino acids. In addition, 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% has been shown to inhibit the activity of certain proteins, such as the Na+/K+ ATPase, which is involved in the regulation of ion concentrations in cells. It has also been shown to alter the activity of certain enzymes involved in the metabolism of carbohydrates, such as glycogen phosphorylase and hexokinase.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% in lab experiments is its high purity and stability. It is also relatively easy to synthesize and store, making it an ideal substrate for a variety of experiments. However, there are some limitations to using 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% in lab experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions.

Future Directions

The potential applications of 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% are still being explored and there are many potential future directions for research. One potential direction is to further explore its effects on the activity of enzymes and proteins. In addition, further research could be done to explore the potential applications of 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% in drug discovery and organic synthesis. Another potential direction is to explore the potential uses of 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% in the synthesis of polymers for use in organic electronic devices. Finally, further research could be done to explore the potential use of 5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% as a starting material for the synthesis of other benzo(b)thiophene derivatives.

Synthesis Methods

5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% can be synthesized through a two-step reaction involving the condensation of benzo(b)thiophene-2-carbaldehyde and 2-hydroxypyridine in the presence of a base. The reaction is carried out in anhydrous ethanol at room temperature for 24 hours. The resulting product is then purified by recrystallization in ethanol and the final product has a purity of 95%.

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various heterocyclic compounds such as thiophene-2-carboxamides and thiophene-2-carboxylic acids. It has also been used as a starting material for the synthesis of other benzo(b)thiophene derivatives, such as 5-benzo(b)thiophene-2-carboxylic acid and 5-benzo(b)thiophene-2-carboxamide. In addition, it has been used in the synthesis of polymers, such as polythiophene, for use in organic electronic devices.

properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-6-5-10(8-14-13)12-7-9-3-1-2-4-11(9)16-12/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYMKJFWXPWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine

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